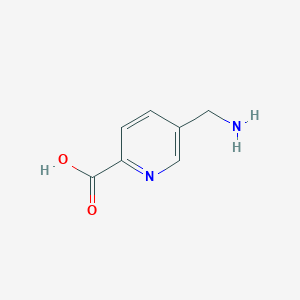

5-(Aminomethyl)pyridine-2-carboxylic acid

Vue d'ensemble

Description

5-(Aminomethyl)pyridine-2-carboxylic acid is a useful synthetic intermediate . It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Molecular Structure Analysis

The molecular weight of this compound hydrochloride is 188.61 . Its IUPAC name is 5-(aminomethyl)picolinic acid hydrochloride . The InChI code is 1S/C7H8N2O2.ClH/c8-3-5-1-2-6 (7 (10)11)9-4-5;/h1-2,4H,3,8H2, (H,10,11);1H .Applications De Recherche Scientifique

Antihypertensive Activity

The synthesis and investigation of 5-(Aminomethyl)pyridine-2-carboxylic acid derivatives reveal their potent antihypertensive properties in animal models. Studies have optimized structural parameters, identifying compounds with significant activity in spontaneously hypertensive rats and potential for further clinical investigation (Finch et al., 1978).

Chemical Synthesis and Catalysis

Research demonstrates the role of carboxylic acids, including this compound derivatives, as activators in decarboxylative coupling processes. These methodologies offer pathways to synthesize substituted pyridines with high regioselectivity, expanding the toolkit for chemical synthesis (Neely & Rovis, 2014).

Coordination Polymers and Network Structures

Arylation Processes

This compound derivatives have facilitated the development of new arylation methods based on C-H activation. These processes enable the selective functionalization of carboxylic acid derivatives, broadening the scope of synthetic organic chemistry (Zaitsev et al., 2005).

Enzyme Inhibition

Investigations into the inhibition of prolyl 4-hydroxylase, a key enzyme in collagen synthesis, have identified this compound derivatives as potent inhibitors. This research contributes to understanding enzyme regulation and the development of new therapeutic strategies (Tucker & Thomas, 1992).

Safety and Hazards

5-(Aminomethyl)pyridine-2-carboxylic acid hydrochloride is classified as a hazardous substance. It has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and using personal protective equipment .

Relevant Papers There are several relevant papers related to this compound. For instance, one paper discusses the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester , while another paper discusses the synthesis of pyrazolo[3,4-b]quinolinones using bioproduct pyridine-2-carboxylic acid . These papers provide valuable insights into the properties and potential applications of this compound.

Propriétés

IUPAC Name |

5-(aminomethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLKYVZUHILZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665050 | |

| Record name | 5-(Aminomethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53397-80-1 | |

| Record name | 5-(Aminomethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1500453.png)

![1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1500467.png)